molecular formula C17H20N2O2 B1391240 N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide CAS No. 1020055-30-4

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide

Cat. No.: B1391240
CAS No.: 1020055-30-4
M. Wt: 284.35 g/mol
InChI Key: SUQUSXWQATUYDJ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is a synthetic organic compound with the molecular formula C 17 H 20 N 2 O 2 and a molecular weight of 284.35 g/mol . This butanamide derivative is characterized by a 3-methylphenoxy group and a 4-aminophenyl moiety attached to the amide nitrogen. Butanamide structures are recognized scaffolds in medicinal chemistry, featured in the synthesis of various pharmacologically active agents, such as local anesthetics, demonstrating their utility as key intermediates in drug discovery . Structurally similar compounds containing a 4-aminobutanamide moiety have been investigated for their potent biological activities. Recent scientific literature indicates that such derivatives can exhibit significant suppressive effects on the mRNA expression of key inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in both in vitro and in vivo models of LPS-induced inflammation . This suggests potential research applications for this compound in immunology and inflammation studies. Furthermore, amide-based biaryl compounds sharing structural features with this molecule have been explored as potent and selective antagonists for NMDA receptors in the central nervous system, highlighting the value of this chemical class in neuroscience research . As a building block, it offers researchers a versatile template for further chemical modification and exploration of structure-activity relationships. This product is intended for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(3-methylphenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-16(21-15-6-4-5-12(2)11-15)17(20)19-14-9-7-13(18)8-10-14/h4-11,16H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQUSXWQATUYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N)OC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide typically involves the reaction of 4-aminophenylamine with 3-methylphenoxybutanoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Key Structural Differences :

Compound Name Substituent on Butanamide Molecular Formula Molecular Weight Potential Application
N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide 4-Aminophenyl, 3-methylphenoxy C₁₇H₁₈N₂O₂ 282.34 g/mol Enzyme modulation
D.1.8 Ethynyl-quinolyl, N-ethyl C₂₂H₂₃N₃O₂ 369.44 g/mol Tubulin inhibition
D.1.12 Ethynyl-quinolyl, N-propyl C₂₃H₂₅N₃O₂ 383.46 g/mol Antiproliferative agents

Enantiomeric Butanamides ()

The Kanto Reagents catalog (2022) includes enantiomers of 2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide:

  • (2R)- and (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide: These compounds feature a chiral center at the second carbon and a benzyl group instead of 4-aminophenyl. The stereochemistry and dimethyl group may influence metabolic stability and receptor interaction compared to the planar 4-aminophenyl group in the target compound .

Precursor Analogues ()

3-oxo-2-Phenylbutanamide is a ketone-containing analog used in amphetamine synthesis. The absence of the 4-aminophenyl group and presence of a phenyl ring at the second carbon position make it more reactive in nucleophilic addition reactions, limiting its direct pharmacological utility but highlighting its role in forensic chemistry .

Research Findings and Functional Implications

  • Tubulin Inhibitors (): Quinoline-substituted butanamides exhibit antiproliferative activity via tubulin binding, suggesting that the target compound’s 3-methylphenoxy group could be optimized for similar applications by introducing heteroaromatic rings .
  • Ceramidase Inhibition (): Amide-based compounds with sulfonamide or ethanolamine substituents show inhibitory effects on acid/neutral ceramidases. The 4-aminophenyl group in the target compound may mimic these motifs, though its efficacy remains untested .

Biological Activity

N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O2C_{17}H_{20}N_{2}O_{2} with a molecular weight of 284.35 g/mol. Its structure features an amine group, a phenoxy group, and a butanamide backbone, which contribute to its biological properties.

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The compound can modulate enzyme activity, potentially influencing pathways related to inflammation and cancer.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses .
  • Receptor Modulation : The compound may also interact with specific receptors involved in signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Therapeutic Applications

Research indicates that this compound has potential therapeutic applications:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can significantly reduce the expression of inflammatory markers. For instance, it was observed to decrease IL-1β and IL-6 mRNA levels in macrophage models .
  • Anticancer Properties : The compound's ability to modulate cell signaling pathways suggests potential use in cancer treatment. Further research is needed to elucidate its efficacy against specific cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(3-Aminophenyl)-2-(3-methylphenoxy)butanamideAmino group at the meta positionPotentially different anti-inflammatory effects
N-(4-Aminophenyl)-2-(4-methylphenoxy)acetamideAcetamide instead of butanamideInvestigated for analgesic effects

Study 1: Anti-inflammatory Activity

A recent study synthesized several derivatives of this compound and evaluated their anti-inflammatory effects using an LPS-induced inflammation model. The results indicated that certain derivatives significantly inhibited the expression of pro-inflammatory cytokines without exhibiting cytotoxicity .

Study 2: Anticancer Potential

Another investigation explored the anticancer potential of this compound on various cancer cell lines. The findings suggested that it could inhibit cell proliferation through modulation of apoptosis-related proteins. However, further studies are required to confirm these effects in vivo.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via amidation reactions. Starting materials typically include 4-aminophenol derivatives and 3-methylphenoxybutanoyl chloride. Key steps involve:

  • Step 1 : Activation of the carboxylic acid group (e.g., using thionyl chloride to form acyl chloride).

  • Step 2 : Coupling with the amine group under controlled conditions (e.g., 0–5°C, inert atmosphere).

  • Optimization : Reaction time (6–12 hours), solvent choice (tetrahydrofuran or dichloromethane), and temperature (room temperature) significantly impact yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

    • Data Table :
ConditionYield (%)Purity (%)Reference
THF, 24h, RT6590
DCM, 12h, 0–5°C7895

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.5–7.5 ppm, amide NH at δ 8.2 ppm) .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 299.3 g/mol) .
  • HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. How stable is this compound under standard laboratory storage conditions?

  • Methodology : Stability tests under ambient (25°C, 60% humidity) and accelerated (40°C, 75% humidity) conditions. Monitor degradation via HPLC every 30 days.
  • Findings : Stable for ≥6 months at 25°C; degradation products (e.g., hydrolyzed amide) form at 40°C after 3 months .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence bioactivity in SAR studies?

  • Methodology : Synthesize analogs (e.g., fluorophenyl or methoxy variants) and compare bioactivity in enzyme inhibition assays.
  • Key Findings :

  • 3-Methylphenoxy Group : Enhances lipophilicity (logP = 2.8), improving membrane permeability .

  • Amino Group Position : Para-substitution (vs. meta) increases binding affinity (IC₅₀ = 12 μM vs. 45 μM) .

    • Data Table :
AnalogIC₅₀ (μM)logPReference
4-Aminophenyl (target)122.8
5-Amino-2-fluorophenyl83.1
3-Aminophenyl452.5

Q. What mechanisms underlie its interaction with biological targets (e.g., enzymes)?

  • Methodology : Molecular docking and kinetic assays (e.g., surface plasmon resonance) to study binding.
  • Findings :

  • The 3-methylphenoxy group occupies a hydrophobic pocket in cyclooxygenase-2 (COX-2), while the amino group forms hydrogen bonds with Arg120 .
  • Dose-dependent inhibition (Ki = 1.8 μM) suggests competitive binding .

Q. How should researchers resolve contradictions in bioactivity data across assays?

  • Methodology :

  • Replicate Studies : Use ≥3 independent replicates to confirm trends.
  • Assay Optimization : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24h vs. 48h).
  • Control Compounds : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay sensitivity .

Q. What strategies enable derivatization of this compound for enhanced solubility or potency?

  • Methodology :

  • PEGylation : Attach polyethylene glycol chains to the amino group to improve aqueous solubility.
  • Prodrug Design : Convert the amide to a ester (hydrolyzed in vivo) for better bioavailability .

Q. How can pharmacokinetic parameters (e.g., half-life) be profiled in preclinical models?

  • Methodology :

  • In Vitro : Microsomal stability assays (rat liver microsomes) to estimate metabolic clearance.
  • In Vivo : Administer IV/orally to rodents; collect plasma samples for LC-MS/MS analysis.
  • Key Parameters : t₁/₂ = 3.2h (rat), oral bioavailability = 22% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide
Reactant of Route 2
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N-(4-Aminophenyl)-2-(3-methylphenoxy)butanamide

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